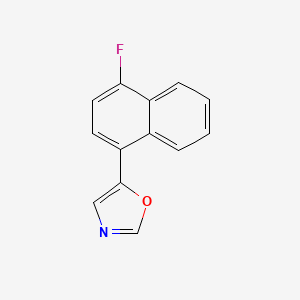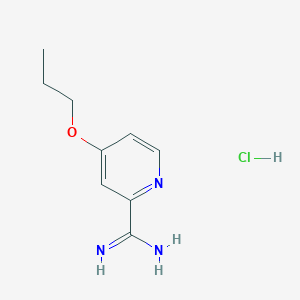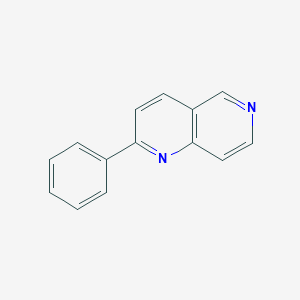![molecular formula C15H15N B11893051 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine CAS No. 62736-77-0](/img/structure/B11893051.png)
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine is a chemical compound with the molecular formula C15H15N. It is a derivative of indeno[2,1-c]pyridine, characterized by the presence of three methyl groups at positions 1, 4, and 6 on the indeno[2,1-c]pyridine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,6-trimethylbenzaldehyde with pyridine derivatives can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the indeno[2,1-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine can be compared with other similar compounds, such as:
1,4,7-Trimethyl-9H-indeno[2,1-c]pyridine: Differing by the position of the methyl group at position 7 instead of 6.
9H-Indeno[2,1-c]pyridin-9-one: Featuring a ketone group at position 9.
9H-Indeno[2,1-c]pyridine: Lacking the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
62736-77-0 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1,4,6-trimethyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C15H15N/c1-9-4-5-12-7-13-11(3)16-8-10(2)15(13)14(12)6-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
NEIYZGBJZVEFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C2C(=CN=C3C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


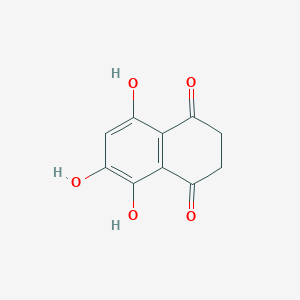

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
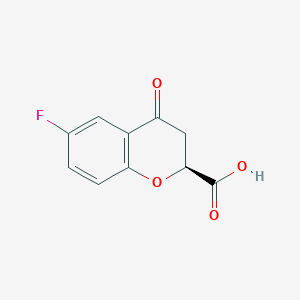
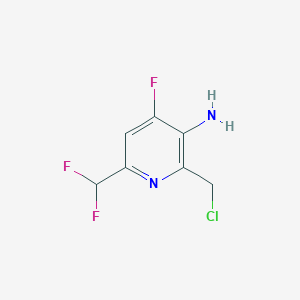


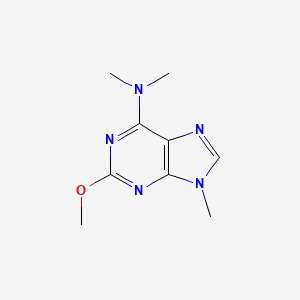
![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

